molecular formula C20H24N4O4 B2686360 Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922120-63-6

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2686360
CAS No.: 922120-63-6
M. Wt: 384.436
InChI Key: WELJXDCDVZAUPB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyridazine ring, and an ethyl ester group, making it a versatile molecule for research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as o-toluidine, ethyl acetoacetate, and piperazine.

  • Reaction Steps: The synthesis involves multiple steps, including condensation reactions, cyclization, and esterification.

  • Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, involving reagents like alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Alkylated piperazines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

  • 4-(1-Acetylpiperazin-4-yl)phenol: Similar structure but lacks the pyridazine ring.

  • Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate: Contains additional nitro and piperidinyl groups.

This compound represents a valuable tool in scientific research and industrial applications, offering a wide range of possibilities for future developments.

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Properties

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-4-28-20(27)19-17(23-11-9-22(10-12-23)15(3)25)13-18(26)24(21-19)16-8-6-5-7-14(16)2/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELJXDCDVZAUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)C)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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